molecular formula C16H16FNOS B2931735 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine CAS No. 1396746-12-5

1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2931735
CAS No.: 1396746-12-5
M. Wt: 289.37
InChI Key: PEIWJIMDVOLXPI-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine is an organic compound that features a piperidine ring substituted with a 2-fluorobenzoyl group and a thiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Fluorobenzoyl Group: This step involves the acylation of the piperidine ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-3-ylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 2-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(thiophen-3-yl)piperidine
  • 1-(2-bromobenzoyl)-4-(thiophen-3-yl)piperidine
  • 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine

Uniqueness

1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

(2-fluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIWJIMDVOLXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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